molecular formula C18H15Cl2N5O5S3 B1668821 Cefazedone CAS No. 56187-47-4

Cefazedone

Cat. No. B1668821
CAS RN: 56187-47-4
M. Wt: 548.4 g/mol
InChI Key: VTLCNEGVSVJLDN-MLGOLLRUSA-N
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Description

Cefazedone is a first-generation cephalosporin antibiotic . It has [ (5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and [ (3,5-dichloro-4-oxopyridin-1 (4H)-yl)acetamido side-groups located at positions 3 and 7 respectively .


Synthesis Analysis

The synthesis of Cefazedone involves the reaction of 7-ACA and 3, 5-dichloro pyridine acetic acid with the action of an anhydrating agent. The reaction mixture is post-processed to obtain an intermediate product I. This intermediate product and 2-mercapto-5-methyl-1, 3, 4-thiadiazoles react with each other with the protection of nitrogen at a temperature of 50 to 90 DEG C. The reaction mixture is purified to obtain a water solution which is added with an inorganic acid to regulate pH value to be equal to 1 to 3. A precipitation is extracted from the water solution and is post-processed to obtain cefazedone .


Molecular Structure Analysis

The molecular formula of Cefazedone is C18H15Cl2N5O5S3 . The molecular weight is 548.44 g/mol .


Chemical Reactions Analysis

As a time-dependent antibiotic, the time of Cefazedone concentration exceeds the minimum inhibitory concentration (MIC) is the key pharmacokinetic-pharmacodynamic (PK-PD) variable associated with the killing of pathogens .


Physical And Chemical Properties Analysis

Cefazedone has a molecular weight of 548.44 . It is a first-generation cephalosporin antibiotic having [ (5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and [ (3,5-dichloro-4-oxopyridin-1 (4H)-yl)acetamido side-groups located at positions 3 and 7 respectively .

Scientific Research Applications

Cefazedone is a first-generation cephalosporin . Cephalosporins are a class of antibiotics grouped into five generations based on their spectrum of coverage against gram-positive and gram-negative bacteria . Here are some applications of Cefazedone:

  • Scientific Field: Microbiology

    • Application : Cefazedone is used as an antibiotic to treat infections caused by bacteria. It is particularly effective against most gram-positive cocci such as staphylococci spp. and streptococci spp .
    • Method of Application : Cefazedone, like other cephalosporins, works by inhibiting the synthesis of the bacterial cell wall, making it effective in combating bacterial infections .
    • Results : Cefazedone has been found to be effective in treating infections caused by susceptible bacteria .
  • Scientific Field: Pharmacology

    • Application : Cefazedone is used in the prophylaxis of surgical site infections .
    • Method of Application : It is administered before surgery to prevent postoperative infections .
    • Results : The use of Cefazedone has been associated with a reduction in the incidence of surgical site infections .
  • Scientific Field: Drug Interactions

    • Application : Cefazedone may interact with other drugs, which can affect how the drugs work or increase the risk of side effects .
    • Method of Application : This typically involves the concurrent use of Cefazedone with other drugs. For example, Cefazedone may decrease the excretion rate of Abacavir, which could result in a higher serum level . The therapeutic efficacy of Abciximab can be decreased when used in combination with Cefazedone .
    • Results : These interactions can affect the effectiveness of the drugs or increase the risk of side effects .
  • Scientific Field: Veterinary Medicine

    • Application : Cefazedone may also be used in veterinary medicine .
    • Results : The results obtained can also vary depending on the specific context and animal characteristics .
  • Scientific Field: Drug Toxicity

    • Application : Cefazedone may have potential toxicity which is important to consider in drug safety .
    • Method of Application : This typically involves monitoring for adverse effects during the use of Cefazedone .
    • Results : The specific results can vary depending on the specific context and patient characteristics .
  • Scientific Field: Drug Metabolism

    • Application : The metabolism of Cefazedone in the body is an important aspect of its pharmacokinetics .
    • Method of Application : This typically involves studying how Cefazedone is absorbed, distributed, metabolized, and excreted in the body .
    • Results : The specific results can vary depending on the specific context and patient characteristics .

Safety And Hazards

Cefazedone is toxic and contains a pharmaceutically active ingredient .

Relevant Papers

A Pharmacokinetic and Pharmacodynamic Study on Intravenous Cefazedone Sodium in Patients with Community-acquired Pneumonia and Clinical evaluation of cefazedone are some of the relevant papers on Cefazedone.

properties

IUPAC Name

(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLCNEGVSVJLDN-MLGOLLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63521-15-3 (mono-hydrochloride salt)
Record name Cefazedone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50204733
Record name Cefazedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefazedone

CAS RN

56187-47-4
Record name Cefazedone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56187-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefazedone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefazedone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefazedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFAZEDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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